molecular formula C15H15NOS B2955406 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203220-04-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2955406
CAS No.: 1203220-04-5
M. Wt: 257.35
InChI Key: GZFBLXOCXITYQH-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative featuring a cyclopropylmethyl group substituted with a thiophen-2-yl moiety. This compound combines a rigid cyclopropane ring with the aromatic thiophene and benzamide groups, which may confer unique electronic and steric properties. The thiophene moiety is known for its electron-rich nature, which can influence π-π interactions and metal coordination, while the cyclopropane ring introduces steric constraints that may affect molecular conformation and binding affinity .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-14(12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-18-13/h1-7,10H,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFBLXOCXITYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Group: The final step involves the reaction of the cyclopropyl-thiophene intermediate with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D)
  • Structure: Features a cyano group at the para position of the benzamide and a cyclopropyl group directly attached to the nitrogen ().
  • Key Differences: The cyano group enhances electron-withdrawing effects compared to the unsubstituted benzamide in the target compound. This could alter solubility and reactivity in nucleophilic substitution reactions.
(b) 3-(Dimethylamino)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide (BG16013)
  • Structure: Includes a dimethylamino group at the meta position of the benzamide ().
  • This substituent may also participate in charge-transfer interactions.
  • Applications : Similar compounds are frequently investigated for CNS activity due to their ability to cross the blood-brain barrier .

Heterocyclic Modifications

(a) N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
  • Structure : Replaces the cyclopropane with a morpholine ring ().
  • Key Differences : The morpholine ring adopts a chair conformation and participates in N–H⋯O hydrogen bonding, forming crystalline networks. This contrasts with the cyclopropane’s rigidity, which may limit conformational flexibility.
  • Crystal Data : Dihedral angles between the thiophene and benzamide rings (63.54° and 85.2°) highlight distinct packing behaviors compared to cyclopropane-containing analogs .
(b) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
  • Structure : Incorporates a nitro group, methoxybenzothiazole, and triazole moieties ().
  • These derivatives exhibit moderate antimicrobial activity against E. coli, suggesting that electron-deficient aromatic systems may improve bioactivity compared to thiophene-based analogs .

Fluorinated Derivatives

(a) (Z)-4-(3-(3-Bromo-5-chlorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (PF32)
  • Structure : Contains multiple fluorinated groups and a cyclopropane-carboxamide ().
  • Key Differences: Fluorination enhances metabolic stability and lipophilicity, which are critical for pharmacokinetics.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with serine/threonine kinases , which are crucial components of the MAP kinase signal transduction pathway . This pathway plays a vital role in various cellular processes, including growth, differentiation, and response to external stimuli. By modulating the activity of these kinases, the compound can influence several downstream effects in cellular signaling and function.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may exert cytotoxic effects on various cancer cell lines by disrupting key signaling pathways involved in tumor growth .
  • Antimicrobial Effects : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cardiovascular Applications : Some derivatives of this compound have been studied for their ability to interact with soluble epoxide hydrolase enzymes, which are implicated in cardiovascular diseases. This interaction suggests potential therapeutic applications in managing heart-related conditions.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells via modulation of the MAPK pathway .

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity of this compound was assessed against a range of bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameBiological ActivityIC50 (µM)Mechanism
N-(5-Nitrothiazol-2-yl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridineAnticancer0.5MAPK pathway modulation
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamideAntimicrobial0.8Enzyme inhibition
4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamideCardiovascular0.6Soluble epoxide hydrolase inhibition

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